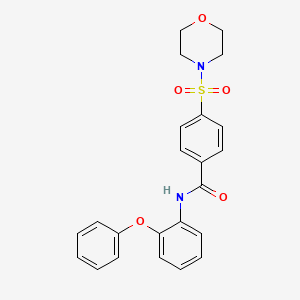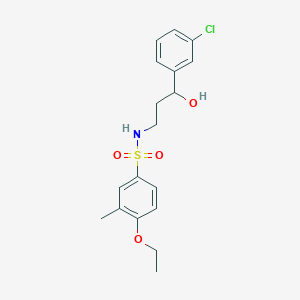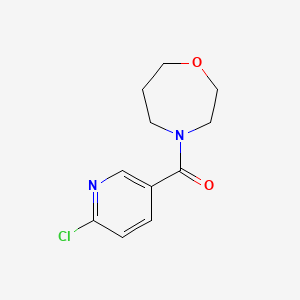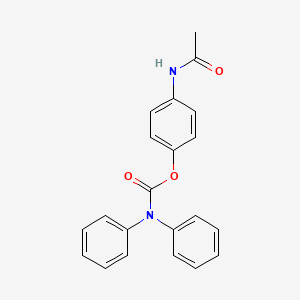
4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide, also known as MpsB or KMN-159, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MpsB is a potent inhibitor of the mitotic kinesin Eg5, which is a motor protein required for cell division. Inhibition of Eg5 by MpsB leads to the arrest of cell division and ultimately, cell death.
Aplicaciones Científicas De Investigación
Anticancer Agents
The benzamide scaffold in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its cytotoxic effects on cancer cell lines, aiming to develop novel chemotherapeutic agents. The morpholine and phenoxy moieties contribute to its bioactivity, making it an interesting candidate for further studies .
Quinoxaline Derivatives for Optoelectronic Materials
Quinoxaline derivatives, including those containing phenoxyphenyl groups, have been utilized in the design of organic optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and electroluminescent devices. The presence of the phenoxy group enhances electron mobility and light-emitting properties .
Fluorescent Probes and Sensors
The morpholinosulfonyl group can serve as a fluorescent probe or sensor due to its unique photophysical properties. Researchers have explored its use in detecting specific analytes, such as metal ions or biological molecules. The combination of the morpholine and phenoxy functionalities allows for tailored sensing applications .
Polymer Chemistry
Functionalized benzamides play a crucial role in polymer chemistry. Incorporating 4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide into polymer backbones can lead to materials with desired properties, such as solubility, thermal stability, and mechanical strength. These polymers find applications in drug delivery, coatings, and materials science .
Dye Sensitizers for Solar Cells
Researchers have explored the use of quinoxaline-based dyes as sensitizers in dye-sensitized solar cells (DSSCs). The phenoxyphenyl group can enhance light absorption and electron injection efficiency, contributing to improved solar cell performance. The morpholine moiety also influences the dye’s stability and photovoltaic properties .
Bioactive Molecules and Medicinal Chemistry
The combination of morpholine and phenoxy groups in this compound provides opportunities for designing bioactive molecules. Medicinal chemists have investigated its potential as an enzyme inhibitor, receptor modulator, or anti-inflammatory agent. Rational modifications can lead to compounds with enhanced pharmacological properties .
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-23(24-21-8-4-5-9-22(21)30-19-6-2-1-3-7-19)18-10-12-20(13-11-18)31(27,28)25-14-16-29-17-15-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYKENQAGUUUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-(2-phenoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-(5-chloro-2-methoxyphenyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2505228.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2505229.png)
![N-(2-furylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2505233.png)

![N-[4-(butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B2505237.png)
![[1,2]Thiazolo[5,4-c]pyridine-3-carbonitrile](/img/structure/B2505240.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)
![3-(dimethylamino)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2505245.png)
![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)


![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)
